molecular formula C11H15NOS B12467022 o-Isobutyl phenylthiocarbamate

o-Isobutyl phenylthiocarbamate

Cat. No.: B12467022
M. Wt: 209.31 g/mol
InChI Key: ZWNZTWZQIHCOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o-Isobutyl phenylthiocarbamate: is a member of the thiocarbamate family, which are sulfur analogues of carbamates. These compounds are characterized by the presence of a thiocarbonyl group (C=S) instead of a carbonyl group (C=O). Thiocarbamates have a wide range of applications due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Isobutyl phenylthiocarbamate typically involves the reaction of isobutyl alcohol with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as potassium hydroxide, which facilitates the formation of the thiocarbamate linkage. The reaction can be represented as follows:

C6H5NCS+C4H9OHC6H5NHCOSC4H9\text{C}_6\text{H}_5\text{NCS} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_6\text{H}_5\text{NHCOSC}_4\text{H}_9C6​H5​NCS+C4​H9​OH→C6​H5​NHCOSC4​H9​

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

O-(2-methylpropyl) N-phenylcarbamothioate

InChI

InChI=1S/C11H15NOS/c1-9(2)8-13-11(14)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,14)

InChI Key

ZWNZTWZQIHCOAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=S)NC1=CC=CC=C1

Origin of Product

United States

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